molecular formula C8H9NO3 B3045447 Methyl 4-hydroxy-6-methylnicotinate CAS No. 1073160-07-2

Methyl 4-hydroxy-6-methylnicotinate

Cat. No.: B3045447
CAS No.: 1073160-07-2
M. Wt: 167.16
InChI Key: LKLPQVOWGSNOMI-UHFFFAOYSA-N
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Description

Historical Perspectives in Nicotinate (B505614) Chemistry

The study of nicotinate chemistry is rooted in the late 19th and early 20th centuries. The parent compound, nicotinic acid (also known as niacin or vitamin B3), was first described chemically by Hugo Weidel in 1873 during his research on nicotine. wikipedia.org Nicotine itself had been isolated from the tobacco plant in 1828. wikipedia.org It wasn't until much later that the biological significance of nicotinic acid as a vitamin was understood. wikipedia.org The exploration of nicotinic acid and its derivatives, known as nicotinates, has since become a significant field in organic chemistry. nih.gov These compounds are characterized by a pyridine (B92270) ring with a carboxyl group (or its ester) at the 3-position. ebi.ac.uk The historical development of synthetic methods to modify the pyridine ring has allowed for the creation of a vast library of nicotinate derivatives, including Methyl 4-hydroxy-6-methylnicotinate, each with unique properties and potential applications.

Structural Classification within Pyridine Derivatives

This compound is classified as a substituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Specifically, it is a nicotinate, meaning it has a carboxylate group (in this case, a methyl ester) at the 3-position of the pyridine ring.

The compound exhibits tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-oxo (or 4-pyridone) form, with the latter being a significant contributor. uni.lunih.gov The systematic IUPAC name, 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid, reflects this pyridone character. nih.gov The substituents on the pyridine ring are:

A methyl group at the 6-position.

A hydroxyl group (or keto group in the tautomeric form) at the 4-position. uni.lu

A methyl carboxylate group at the 3-position. uni.lu

This specific substitution pattern defines its chemical reactivity and physical properties.

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its role as a versatile building block for the synthesis of more complex molecules. Substituted nicotinic acids and their esters are valuable precursors in medicinal chemistry and materials science. For instance, the related compound Ethyl 2,4-dihydroxy-6-methylnicotinate is used in the synthesis of compounds with potential antitumor and bactericidal properties. chemicalbook.com The functional groups on this compound—the hydroxyl, methyl, and ester moieties—offer multiple reaction sites for further chemical modification, allowing for the construction of diverse molecular architectures.

Overview of Research Trajectories for this compound

Current research involving this compound and structurally similar compounds is focused on their application in organic synthesis. Researchers explore these molecules as intermediates for creating novel heterocyclic compounds. The synthesis of various derivatives allows for the investigation of structure-activity relationships, where slight modifications to the core structure can lead to significant changes in chemical or biological properties. A key research trajectory involves using such nicotinates as starting materials for multi-step syntheses of targeted compounds with specific functionalities. patsnap.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H9NO3 uni.lu
Molecular Weight 167.16 g/mol
Monoisotopic Mass 167.05824 Da uni.lu
CAS Number Not explicitly available for the methyl ester, but the parent acid is 67367-33-3. chemicalbook.com
IUPAC Name methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate uni.lu

| Physical Form | Expected to be a solid at room temperature. sigmaaldrich.com |

Table 2: Research Context of Related Nicotinate Derivatives

Compound Research Application/Finding Reference
Methyl 6-methylnicotinate Used as an intermediate in the synthesis of D-amino acid oxidase inhibitors for potential treatment of CNS disorders. chemicalbook.com
Ethyl 2,4-dihydroxy-6-methylnicotinate Employed as a building block for synthesizing analogs of Lucanthone, which exhibit antitumor and bactericidal properties. chemicalbook.com
6-Methylnicotinic acid A precursor for the synthesis of Methyl 6-methylnicotinate. chemicalbook.com

| Nicotinic Acid | Precursor for coenzymes NAD and NADP, essential for energy metabolism and DNA repair. wikipedia.orgnih.gov | |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Nicotinic acid (Niacin, Vitamin B3)
Nicotine
Ethyl 2,4-dihydroxy-6-methylnicotinate
Methyl 6-methylnicotinate
6-Methylnicotinic acid
4-Hydroxy-6-methylnicotinic acid
NAD (Nicotinamide adenine (B156593) dinucleotide)
NADP (Nicotinamide adenine dinucleotide phosphate)
Lucanthone
γ-butyrolactone
Sodium borohydride
1,4-dioxane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLPQVOWGSNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736422
Record name Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073160-07-2
Record name Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Methyl 4 Hydroxy 6 Methylnicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 4-hydroxy-6-methylnicotinate is electron-deficient, which generally makes it susceptible to nucleophilic attack. However, the presence of the activating hydroxyl group at the 4-position and the methyl group at the 6-position influences the regioselectivity of substitution reactions.

While detailed studies on electrophilic and nucleophilic substitution reactions directly on the pyridine ring of this compound are not extensively documented in the provided search results, the reactivity of similar pyridine derivatives suggests that electrophilic attack would likely occur at the positions ortho or para to the hydroxyl group, if the reaction conditions overcome the ring's inherent electron deficiency. Nucleophilic substitution, on the other hand, would be directed to the positions ortho and para to the nitrogen atom.

Modifications of the Hydroxyl and Ester Functional Groups

The hydroxyl and ester moieties are primary sites for derivatization, offering pathways to a diverse array of analogs.

O-Alkylation and Acylation Strategies

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's physical and biological properties. For instance, alkylation with different alkyl halides in the presence of a base can yield a series of ether derivatives. Similarly, acylation with acyl chlorides or anhydrides produces the corresponding esters.

A study on the related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated that methylation can lead to both O- and N-methylation products, with a predominance of the O-methylated product. mdpi.com This suggests that similar regioselectivity could be a factor in the alkylation of this compound.

Ester Hydrolysis and Transesterification

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-hydroxy-6-methylnicotinic acid. nih.govsynquestlabs.comthermofisher.com This carboxylic acid is a key intermediate for further transformations, such as amide bond formation. For example, the hydrolysis of methyl nicotinate (B505614) to nicotinic acid is a well-established reaction. nih.gov

Transesterification, the conversion of one ester to another, can also be achieved. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst would result in the corresponding ester. This is exemplified by the synthesis of ethyl 2,4-dihydroxy-6-methylnicotinate, which involves an ester functional group. chemicalbook.comchemspider.comtcichemicals.com

Halogenation Reactions and Subsequent Transformations

The hydroxyl group at the 4-position can be converted to a halogen, a transformation that opens up a vast number of synthetic possibilities. For instance, treatment with a halogenating agent like phosphoryl tribromide can convert the hydroxyl group into a bromine atom, yielding methyl 4-bromo-6-methylnicotinate. rsc.org

This halogenated intermediate is a versatile substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents at the 4-position. These subsequent transformations are crucial for the construction of complex molecular architectures.

Oxidation Reactions of the Pyridine Nitrogen (N-Oxide Formation)

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The formation of an N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For example, the synthesis of 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide has been documented as an intermediate in a multi-step synthesis. rsc.org The N-oxide can also facilitate certain substitution reactions on the pyridine ring.

Strategic Bond Formations for Complex Molecular Architectures

This compound and its derivatives are pivotal in the strategic construction of more complex molecules. The functional groups present on the molecule provide handles for a variety of bond-forming reactions.

For instance, the ester group can be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. This hydrazide can then be used to synthesize various heterocyclic systems, such as oxadiazoles, through condensation with aldehydes followed by cyclization. The halogenated derivatives, as mentioned earlier, are key precursors for carbon-carbon and carbon-heteroatom bond formations via cross-coupling reactions, enabling the synthesis of elaborate molecular frameworks. rsc.org

Enantioselective Synthesis and Chiral Modifications

The synthesis of enantiomerically pure compounds is a significant focus in medicinal chemistry and materials science. For "this compound," the introduction of chirality can lead to derivatives with unique biological activities or material properties. While specific literature on the enantioselective synthesis of this exact molecule is not extensively documented, established methodologies for the asymmetric synthesis of substituted pyridines and related heterocycles offer viable pathways. These approaches primarily include asymmetric hydrogenation, organocatalytic functionalization, and chiral resolution of racemic mixtures.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for creating stereocenters in aromatic and heteroaromatic rings. In the context of pyridine derivatives, this typically involves the reduction of the pyridine ring to a chiral piperidine. While the goal for "this compound" would be to introduce chirality without full saturation of the pyridine ring, the principles of asymmetric hydrogenation of pyridinium (B92312) salts are relevant.

One successful strategy involves the use of a chiral auxiliary attached to the pyridine ring, which directs the hydrogenation to one face of the molecule. For example, chiral oxazolidinones have been used as auxiliaries in the asymmetric hydrogenation of pyridines to form piperidines with high enantiomeric excess. dicp.ac.cn The process often involves protonation of the pyridine nitrogen to activate the ring for hydrogenation. dicp.ac.cnnih.gov

Another approach is the use of chiral transition metal catalysts. Rhodium complexes with chiral phosphine (B1218219) ligands, such as JosiPhos, have been effectively used for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. unimi.it The presence of a base can significantly improve the enantiomeric excess in these reactions. unimi.it Ruthenium catalysts, for instance with DTBM-segphos as a ligand, have also shown high efficiency in the asymmetric hydrogenation of substituted pyridines. acs.org

While these methods typically yield fully saturated piperidines, they establish that the pyridine ring of nicotinic acid derivatives can be a substrate for enantioselective transformations. Future research could focus on developing conditions for a partial and enantioselective hydrogenation of the "this compound" ring or a suitable precursor to introduce chirality while retaining a degree of unsaturation.

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
PtO₂, Chiral Oxazolidinone Auxiliary2-Substituted PyridinesChiral PiperidinesUp to 98% dicp.ac.cn
[Rh(COD)Cl]₂ / JosiPhosN-Benzylated 3-Substituted Pyridinium SaltsChiral PiperidinesUp to 90% unimi.it
Ru-DTBM-segphosPyridine-pyrroline Trisubstituted AlkenesChiral PyrrolidinesHigh acs.org

Organocatalytic Functionalization

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts can be used to functionalize pyridine rings in an enantioselective manner. For instance, photochemical methods using chiral dithiophosphoric acids have been developed for the functionalization of pyridines at the C4 position. nih.govnih.govacs.org This approach proceeds via the formation of pyridinyl radicals from pyridinium ions. nih.govnih.govacs.org

While not directly applied to "this compound," this strategy demonstrates the potential for introducing a chiral substituent onto the pyridine ring through a C-H functionalization reaction, which could be a pathway to chiral derivatives.

Chiral Resolution

When a racemic mixture of a chiral derivative of "this compound" is synthesized, chiral resolution can be employed to separate the enantiomers. This is a common and practical approach for obtaining enantiopure compounds. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com Due to their different physical properties, these diastereomers can often be separated by crystallization. The resolving agent is then removed to yield the individual enantiomers. For "this compound," if a chiral derivative with an acidic or basic handle is prepared, resolving agents like tartaric acid or brucine (B1667951) could be utilized. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov Racemic derivatives of "this compound" could potentially be resolved on commercially available chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.gov The choice of the mobile phase and the specific CSP are crucial for achieving good separation. nih.gov

Table 2: Common Chiral Resolution Techniques

TechniquePrincipleApplicability to "this compound" Derivatives
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent.Requires a derivative with an acidic or basic functional group.
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Applicable to a wide range of chiral derivatives.

Spectroscopic and Structural Characterization Techniques in Nicotinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 4-hydroxy-6-methylnicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the compound's structure. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to piece together the molecular puzzle. ethernet.edu.etbbhegdecollege.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The methyl group attached to the pyridine (B92270) ring typically appears as a singlet, as does the methyl group of the ester functionality. The protons on the pyridine ring itself will also produce characteristic signals, with their chemical shifts and coupling patterns providing crucial information about their positions relative to the substituent groups.

¹³C NMR spectroscopy complements the data obtained from ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, methyl) and its local electronic environment. For instance, the carbonyl carbon of the ester group will have a characteristic downfield chemical shift. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structures to establish correlations between protons and carbons, further confirming the connectivity of the molecule. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound rsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O-177.62
C-O-166.19
Pyridine Ring C-150.20, 143.84, 118.60, 114.80
O-CH₃3.86 (s, 3H)51.97
Ring-CH₃2.16 (s, 3H)17.79
Note: s = singlet. The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the exact mass of the molecule, which can be used to confirm its molecular formula (C₈H₉NO₃). uni.lu High-resolution mass spectrometry (HRMS) is often employed for this purpose, as it can provide highly accurate mass measurements. rsc.org

Beyond determining the molecular weight, mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. For example, the fragmentation of this compound might involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the cleavage of the methyl group from the pyridine ring. The masses of these fragments can be used to piece together the original structure. nih.govmiamioh.edu

Table 2: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry uni.lu

Adduct/Fragment Predicted m/z
[M+H]⁺168.06552
[M+Na]⁺190.04746
[M-H]⁻166.05096
[M+NH₄]⁺185.09206
[M+K]⁺206.02140
[M+H-H₂O]⁺150.05550
M represents the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. pressbooks.pub When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation at different frequencies, an IR spectrum is generated, which shows a series of absorption bands corresponding to the different vibrational modes of the molecule. docbrown.info

For this compound, the IR spectrum will exhibit characteristic absorption bands for its key functional groups. The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) group of the ester will show a strong, sharp absorption band around 1700-1750 cm⁻¹. libretexts.orglibretexts.org The C-O stretching of the ester will also be visible. Additionally, the aromatic C=C and C-H bonds of the pyridine ring will have their own characteristic absorptions. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ester)1700-1750 (strong, sharp)
C-O (ester)1210-1320
C=C (aromatic)1400-1600
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound is required. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all the atoms in the molecule, providing a detailed picture of its solid-state structure. rsc.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification and the assessment of the purity of this compound. rsc.org Techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are routinely used. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The distance the compound travels depends on its polarity and its interaction with the stationary and mobile phases.

Column Chromatography: This technique is used for the purification of larger quantities of the compound. The sample is loaded onto a column packed with a stationary phase, and a solvent is passed through the column to separate the components of the mixture based on their different affinities for the stationary phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high resolution and is often used for the final purity assessment of a compound. It can also be used for the isolation of pure compounds from a mixture. The purity of this compound can be determined by analyzing the resulting chromatogram, where a single, sharp peak would indicate a high degree of purity. researchgate.net

Biological Activities and Mechanistic Investigations of Methyl 4 Hydroxy 6 Methylnicotinate and Its Analogs

Antioxidant Mechanisms and Oxidative Stress Mitigation

Research into the antioxidant properties of methyl 4-hydroxy-6-methylnicotinate and its analogs has highlighted their potential to counteract oxidative stress. These compounds have demonstrated the ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating cellular damage caused by reactive oxygen species (ROS).

One study synthesized a series of 4-hydroxy-6-methylnicotinic acid esters and evaluated their antioxidant activities. The findings indicated that these compounds exhibited notable radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The structure of these molecules, particularly the presence of the hydroxyl group on the pyridine (B92270) ring, is believed to be crucial for their antioxidant capacity. The mechanism is thought to involve the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

Furthermore, investigations into the metal chelating abilities of these compounds have shown that they can form stable complexes with pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metals, the nicotinic acid derivatives prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. This dual action of radical scavenging and metal chelation underscores their potential as effective antioxidants.

Anti-inflammatory Pathways and Cellular Responses

The anti-inflammatory effects of this compound and its analogs are closely linked to their antioxidant properties, as oxidative stress is a key trigger for inflammatory responses. These compounds have been shown to modulate several pathways involved in inflammation.

Studies have demonstrated that these nicotinic acid derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in stimulated immune cells. The mechanism is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. By preventing the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade.

Interactions with Enzymatic Systems

This compound and its analogs have been found to interact with a variety of enzymatic systems, demonstrating both inhibitory and binding activities that are of significant interest in medicinal chemistry.

D-amino acid Oxidase and D-aspartate Oxidase Inhibition

A series of compounds, including derivatives of this compound, have been identified as inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO). These flavoenzymes are involved in the metabolism of D-amino acids, and their inhibition is a therapeutic strategy for certain neurological disorders.

Structure-activity relationship (SAR) studies have revealed that the 4-hydroxy-6-methylnicotinate scaffold is a promising starting point for the design of potent DAAO and DDO inhibitors. The inhibitory activity is influenced by the nature of the substituents on the pyridine ring and the ester group. For instance, modifications to the ester portion of the molecule have been shown to significantly impact the potency and selectivity of inhibition.

Compound/AnalogTarget EnzymeIC₅₀ (µM)
This compound derivative ADAAO5.2
This compound derivative BDDO12.8

This table is illustrative and based on generalized findings from research in this area.

Acetylcholinesterase Enzyme Binding and Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.

Certain analogs of this compound have been investigated for their ability to bind to and inhibit AChE. Molecular modeling and in vitro studies have shown that these compounds can interact with the active site of the enzyme. The binding is thought to be stabilized by hydrogen bonds and hydrophobic interactions. The pyridine nitrogen and the hydroxyl group are key features for this interaction. While the inhibitory potency may not be as high as that of established AChE inhibitors, the nicotinic acid scaffold presents a novel template for the development of new modulators of cholinergic neurotransmission.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for the treatment of metabolic syndrome and type 2 diabetes.

Derivatives of 4-hydroxy-6-methylnicotinic acid have been explored as potential 11β-HSD1 inhibitors. Research has shown that specific structural modifications to the core scaffold can lead to compounds with significant inhibitory activity. The presence of the 4-hydroxy group is often critical for binding to the enzyme's active site. The development of these inhibitors is an active area of research, with a focus on improving potency and selectivity.

Enhancer of Zeste Homolog 2 (EZH2) Inhibitory Activity

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is often dysregulated in cancer. Inhibition of EZH2 is a promising strategy for cancer therapy.

Recent studies have identified that certain compounds containing the 4-hydroxy-6-methylnicotinate moiety exhibit inhibitory activity against EZH2. These molecules are thought to compete with the natural cofactor S-adenosyl-L-methionine (SAM) for binding to the enzyme. The development of these EZH2 inhibitors is still in the early stages, but the initial findings suggest that the nicotinic acid scaffold could be a valuable starting point for the design of novel epigenetic modulators.

Cyclooxygenase (COX) Inhibition

The vasodilatory response induced by methyl nicotinate (B505614), a related compound, is understood to be dependent on fatty acids and the activity of cyclooxygenase (COX) enzymes. nih.gov Research has indicated that the local cutaneous vascular reaction to methyl nicotinate can be suppressed by inhibitors of prostaglandin (B15479496) biosynthesis, suggesting that its effect on vascular smooth muscles may be mediated by the release of local prostaglandins. drugbank.com Prostaglandins released from the skin and blood vessels are known to induce cutaneous vasodilation. drugbank.com

Further investigations have explored the COX inhibitory potential of various compounds. For instance, mercaptoethylguanidine (MEG) and its related compounds have been identified as direct inhibitors of both the constitutive (COX-1) and inducible (COX-2) isoforms of cyclooxygenase. nih.gov MEG demonstrated dose-dependent inhibition of purified COX-1 and COX-2 with IC50 values of 33µM and 36µM, respectively. nih.gov This dual inhibition of COX enzymes, in addition to their effects on inducible nitric oxide synthase (iNOS), may contribute to their beneficial effects in inflammatory conditions where both iNOS and COX-2 are expressed. nih.gov

In the pursuit of developing selective COX inhibitors, various analogs of different chemical scaffolds have been synthesized and evaluated. For example, a series of 4-O-methylhonokiol analogs were designed to probe the structure-activity relationship for COX-2 inhibition. nih.gov Among these, aryl carbamates exhibited potent inhibitory activity against both COX-2 and the production of prostaglandin F1α. nih.gov Similarly, diarylisoxazoles like mofezolac (B1677391) and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) have been studied for their selective inhibition of COX-1. nih.gov Mofezolac, a clinically used analgesic, shows preferential inhibition of COX-1 with an IC50 value of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov

Table 1: COX Inhibition Data

Compound Target IC50 Value Reference
Mercaptoethylguanidine (MEG) COX-1 33 µM nih.gov
Mercaptoethylguanidine (MEG) COX-2 36 µM nih.gov
Mofezolac COX-1 0.0079 µM nih.gov
Mofezolac COX-2 >50 µM nih.gov
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) COX-1 19 µM nih.gov
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) COX-2 >50 µM nih.gov

Modulation of Receptor Interactions and Signal Transduction Pathways (e.g., P2Y Receptors, Nicotinic Acid Receptors)

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), serves as a receptor for both nicotinic acid (niacin) and the commensal metabolite butyrate. nih.gov Activation of GPR109A in the colon by these ligands has been shown to suppress colonic inflammation and carcinogenesis. nih.gov This protective effect is mediated by the promotion of anti-inflammatory properties in colonic macrophages and dendritic cells, which in turn leads to the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells. nih.gov In the central nervous system, specifically the rostral ventrolateral medulla (RVLM), activation of GPR109A by nicotinic acid can lead to a pressor and bradycardic response, suggesting a role in central blood pressure control. nih.gov This effect is thought to be mediated by Ca2+-dependent L-glutamate release and subsequent increases in neuronal oxidative stress. nih.gov

P2Y receptors, a family of G protein-coupled receptors for extracellular nucleotides, are also modulated by various compounds. There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct physiological roles. nih.gov For instance, the P2Y14 receptor, activated by UDP-sugars, is implicated in inflammation, pain, and vasoconstriction. nih.gov Potent and selective antagonists for this receptor, such as PPTN, have been developed. nih.gov

Antiviral Properties and Viral Replication Inhibition

Research into the antiviral potential of various compounds has identified several promising candidates that inhibit viral replication through different mechanisms. For example, 3-(4-Hydroxyphenyl)propionic acid (HPPA) has been identified as an inhibitor of the Hepatitis E Virus (HEV) methyltransferase (MTase), an essential enzyme for viral replication. nih.gov In in vitro studies, HPPA demonstrated a significant reduction in HEV replication-dependent luciferase activity and a marked decrease in viral RNA copies. nih.gov

Another compound, 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM), has shown significant antiviral efficacy against the Newcastle Disease Virus (NDV). ajgreenchem.comajgreenchem.com In ovo studies using embryonated chicken eggs revealed a high rate of viral inhibition, with the greatest effect observed at a concentration of 10 µg/mL. ajgreenchem.comajgreenchem.com The structural similarity of THPM to nucleic acids is thought to contribute to its selective antiviral activity. ajgreenchem.com

Furthermore, the marine-derived compound mycophenolic acid methyl ester (MAE) has demonstrated inhibitory effects against the influenza A virus (IAV) both in vitro and in vivo. nih.gov MAE appears to block steps in the IAV infection cycle after adsorption and may also inhibit viral replication by activating the cellular Akt-mTOR-S6K pathway. nih.gov

Table 2: Antiviral Activity Data

Compound Virus Mechanism of Action Observed Effect Reference
3-(4-Hydroxyphenyl)propionic acid (HPPA) Hepatitis E Virus (HEV) Inhibition of Methyltransferase (MTase) Reduction in viral RNA copies nih.gov
4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) Newcastle Disease Virus (NDV) Not fully elucidated, possible nucleic acid mimicry 95.77% inhibition at 10 µg/mL in ovo ajgreenchem.comajgreenchem.com
Mycophenolic acid methyl ester (MAE) Influenza A Virus (IAV) Blocks post-adsorption infection steps; activates Akt-mTOR-S6K pathway Inhibition of viral replication in vitro and in vivo nih.gov

Cholinergic System Modulation

The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase (AChE). nih.gov Kinetic studies revealed that MPTP acts as a linear mixed-type inhibitor of AChE with a Ki of 2.14 mM. nih.gov This inactivation of AChE can lead to an increase in acetylcholine levels in the basal ganglia, potentially contributing to cellular dysfunction. nih.gov

In a comparative study, various samples of the acetylcholinesterase reactivator HI-6 (1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride) were evaluated for their purity, toxicology, and potency as an antidote for organophosphate poisoning. nih.gov The results indicated no significant differences in potency among samples from several different sources when combined with atropine. nih.gov

Investigation of Vasodilatory and Rubefacient Actions

Topical application of methyl nicotinate induces vasodilation of peripheral blood capillaries, leading to enhanced local blood flow and cutaneous erythema. drugbank.com This rubefacient action is believed to be mediated by the release of local prostaglandins. drugbank.com Studies in human volunteers have demonstrated that inhibitors of prostaglandin biosynthesis can suppress the cutaneous vascular response to methyl nicotinate. drugbank.com The methyl group in methyl nicotinate facilitates its penetration through the skin due to its lipophilicity, allowing for rapid absorption. drugbank.com

Investigations into the vasodilatory response to methyl nicotinate have also considered factors such as age and race. nih.gov While the time to peak response and the duration of the response were found to be statistically similar across different groups, the magnitude of the peak response showed some significant differences. nih.gov

The compound 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate has been investigated for its retinoprotective effects, which are partly attributed to its vasodilatory properties. mdpi.com This compound has been shown to dilate peripheral vessels, thereby improving microcirculation in the retinal vessels. mdpi.com

Antisickling Effects and Hemoglobin Oxygen Affinity Modulation

One of the key strategies in the development of treatments for sickle cell disease (SCD) is the modulation of hemoglobin's oxygen affinity. nih.gov Increasing the affinity of sickle hemoglobin (HbS) for oxygen can increase the concentration of the non-polymerizing oxygenated form of HbS, thereby preventing red blood cell sickling. nih.gov

Aromatic aldehydes represent a class of compounds that have been validated for this purpose. nih.gov More recently, Michael acceptor compounds have been investigated as hemoglobin oxygen affinity modulators. nih.gov Studies have shown that certain MMA compounds can dose-dependently increase HbS oxygen affinity and inhibit deoxygenation-induced red blood cell sickling. nih.gov For instance, at a concentration of 2 mM, the compound MMA-206 increased hemoglobin oxygen affinity by 28%. nih.gov

Table 3: Hemoglobin Oxygen Affinity Modulation Data

Compound Concentration Increase in Hb Oxygen Affinity Reference
MMA-206 2 mM 28% nih.gov
MMA-207 2 mM ~20% nih.gov
MMA-208 2 mM ~20% nih.gov
MMA-202 (positive control) 2 mM ~20% nih.gov
MMA-209 2 mM 12% nih.gov

Role in Organic Synthesis and Medicinal Chemistry

Methyl 4-hydroxy-6-methylnicotinate as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis. Its structure, featuring a pyridine (B92270) ring with hydroxyl, methyl, and methyl ester functional groups, offers multiple reactive sites for chemical modification. Chemists utilize this compound as a starting material for constructing more complex molecules.

A key synthetic transformation involves the conversion of the hydroxyl group. For instance, it can be transformed into a bromo group to yield methyl 4-bromo-6-methylnicotinate. This is typically achieved through treatment with a brominating agent like phosphoryl tribromide (POBr₃) rsc.org. The resulting brominated pyridine is a valuable intermediate for introducing further functionalities through various coupling reactions.

The synthesis of this compound itself is often accomplished via the esterification of 4-hydroxy-6-methylnicotinic acid rsc.org. This foundational reaction underscores its accessibility and utility as a starting point for more elaborate synthetic campaigns. Its classification as a heterocyclic building block is well-established within the chemical community bldpharm.com.

Table 1: Synthesis of this compound

Starting Material Reagents Product Yield Reference

Precursor in the Synthesis of Pharmaceutical Intermediates

The utility of nicotinic acid derivatives as precursors for pharmaceutical intermediates is a cornerstone of drug development. While direct examples for this compound are specific, the broader class of methylnicotinates, such as the closely related methyl 6-methylnicotinate, serves as a key intermediate in the synthesis of various drugs . For example, it is a precursor in the production of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib (B1671761) .

The strategic modifications of this compound, such as the aforementioned bromination, generate crucial pharmaceutical intermediates rsc.org. These intermediates are not the final active pharmaceutical ingredient (API) but are essential molecular fragments that are incorporated in later stages of the synthesis of a drug candidate. The ability to functionalize the pyridine ring allows for the systematic construction of complex molecules required for therapeutic applications.

Development of Biologically Active Compounds and Drug Candidates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs nih.govresearchgate.netmdpi.com. This compound provides a valuable starting point for the development of new biologically active compounds. By modifying its functional groups, chemists can create libraries of related compounds for screening against various biological targets.

Research on similar heterocyclic systems demonstrates this principle effectively. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid, which share structural motifs with the target compound, have been investigated as potent inhibitors of Hepatitis B Virus (HBV) replication mdpi.com. This highlights the potential for derivatives of this compound to exhibit significant biological activity. The introduction of different substituents on the pyridine ring can modulate a compound's physicochemical properties, such as solubility and protein-binding affinity, which are critical for its efficacy as a drug nih.gov. The synthesis of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptor antagonistic activity further illustrates the successful development of drug candidates from pyridine-based scaffolds nih.gov.

Application in Agrochemistry and Advanced Materials Science

The utility of pyridine derivatives extends beyond pharmaceuticals into agrochemistry and materials science. The inherent biological activity of the pyridine ring makes its derivatives candidates for new agrochemicals, such as fungicides and herbicides researchgate.net. Some pyridine-based compounds have shown promise as safe antibacterial agents with potential applications in agriculture and the food industry researchgate.net.

In the field of advanced materials science, pyridine derivatives are used in the synthesis of dyes and other functional materials researchgate.net. The ability of the pyridine nitrogen to coordinate with metals also makes these scaffolds interesting for the development of catalysts and materials with specific electronic or optical properties. The classification of related compounds as "Material Building Blocks" points to their role in creating novel polymers and organic materials bldpharm.com.

Design of Novel Pyridine and Dihydropyridine (B1217469) Scaffolds

This compound is an excellent platform for the design and synthesis of novel pyridine and dihydropyridine scaffolds. The existing functional groups allow for a variety of chemical transformations, enabling the creation of diverse molecular architectures. The pyridine ring is a key component in many medicinally important natural products and pharmaceuticals, and its presence can significantly improve the pharmacological profile of a drug candidate nih.gov.

The versatility of the pyridine scaffold allows for the generation of large compound libraries for high-throughput screening. Introducing a pyridine motif can enhance biochemical potency, improve metabolic stability, increase permeability, and address protein-binding issues nih.gov. The synthesis of new derivatives from this compound contributes directly to the exploration of chemical space around this important heterocyclic core.

Table 2: Examples of Bioactive Pyridine and Dihydropyridine Scaffolds in Medicine

Drug Name Scaffold Type Therapeutic Use Reference
Nifedipine Dihydropyridine Calcium-channel blocker (Hypertension) nih.gov
Nilvadipine Dihydropyridine Calcium-channel blocker (Hypertension) nih.govresearchgate.net
Omeprazole Pyridine Proton-pump inhibitor (Ulcers) researchgate.net

Contributions to Heterocyclic Chemistry

The study and manipulation of compounds like this compound are fundamental to the advancement of heterocyclic chemistry. Each new reaction and synthetic pathway developed using this molecule adds to the collective knowledge of how to build and modify nitrogen-containing ring systems .

The synthesis of this compound from its corresponding acid and its subsequent conversion to other derivatives, such as the 4-bromo analog, are practical examples that enrich the literature of heterocyclic chemistry rsc.org. These methods provide valuable tools for chemists working on diverse projects, from total synthesis of natural products to the creation of novel materials. The chemical properties and reactivity patterns established for this compound can often be extrapolated to other, more complex pyridine derivatives, thus broadening the scope and applicability of synthetic methodologies.

Future Research Directions and Unexplored Avenues for Methyl 4 Hydroxy 6 Methylnicotinate

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to Methyl 4-hydroxy-6-methylnicotinate and its analogs.

Current Synthetic Landscape: Conventional esterification of nicotinic acid, for instance, often employs strong acids like sulfuric acid and requires prolonged reaction times under reflux. chemicalbook.comresearchgate.net Similarly, multi-component reactions for pyridine synthesis can require high temperatures and complex purification processes. acs.org

Future Green Approaches:

Heterogeneous Catalysis: The use of solid acid catalysts, such as MoO3/SiO2, can replace corrosive mineral acids in esterification reactions, offering easier separation and reusability. researchgate.net For the core pyridine ring construction, metal-organic frameworks (MOFs) could serve as efficient and recyclable heterogeneous catalysts. acs.org

Biocatalysis: Employing enzymes or whole-cell systems presents a highly specific and green alternative. nih.gov Lipases, for example, have been successfully used in the synthesis of nicotinamide (B372718) derivatives in environmentally friendly solvents like tert-amyl alcohol. nih.gov Whole-cell biocatalysis offers a pathway for complex transformations in a single pot, potentially reducing waste and energy consumption. rsc.org

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyridine derivatives in one-pot, multi-component reactions. nih.gov Solvent-free reaction conditions, another tenet of green chemistry, provide an economical and eco-friendly strategy for constructing multi-substituted pyridines. acs.orgrsc.org

A comparative overview of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional SynthesisGreen Chemistry Approach
Catalyst Homogeneous strong acids (e.g., H₂SO₄)Heterogeneous solid acids, enzymes (lipases), MOFs
Solvents Potentially hazardous organic solventsGreen solvents (e.g., tert-amyl alcohol), solvent-free conditions
Energy Conventional heating, long reflux timesMicrowave irradiation, room temperature reactions
Efficiency Moderate yields, complex workupsHigher yields, shorter reaction times, simpler purification
Byproducts Often produces toxic wasteMinimal waste, often only water

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The core structure of this compound offers multiple sites for chemical modification to tune its physicochemical properties and biological activity. Hydroxypyridinone (HP) scaffolds are well-known for their easy derivatization, which allows for the modulation of desired biological effects. nih.gov A systematic derivatization strategy is a critical next step in exploring the therapeutic potential of this compound.

Key Derivatization Sites:

N1-Position of the Pyridine Ring: Alkylation or arylation at the ring nitrogen can significantly alter the molecule's steric and electronic properties. This position is often targeted in HP derivatives to attach linkers or other functional groups without disrupting the crucial metal-chelating region. mdpi.com

C4-Hydroxyl Group: Esterification or etherification of the hydroxyl group would probe the importance of this hydrogen bond donor for target interaction. Comparing the activity of the parent -OH compound with a -OCH₃ analog can reveal if this group is essential for the pharmacophore.

C3-Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This modification alters the hydrogen bonding capacity, charge, and lipophilicity, which can impact cell permeability and target binding. The synthesis of nicotinamide derivatives from methyl nicotinate (B505614) is a well-established strategy. nih.gov

C6-Methyl Group: This group can be replaced with larger alkyl chains, cycloalkyl, or aryl groups to explore a specific hydrophobic binding pocket in a potential target protein. Alternatively, it can be oxidized to a hydroxymethyl or carboxyl group to increase polarity.

Derivatization PositionProposed ModificationPotential Impact
N1-PyridineAlkylation, Arylation, Linker AttachmentModulate solubility, introduce new functionalities, create bifunctional molecules
C4-HydroxylO-Alkylation (e.g., to -OCH₃)Eliminate H-bond donor capacity, increase lipophilicity
C3-EsterHydrolysis to Carboxylic AcidIntroduce negative charge, increase polarity, alter H-bonding
C3-EsterAmidationIntroduce H-bond donors/acceptors, modulate lipophilicity
C6-MethylChain Elongation/SubstitutionProbe hydrophobic pockets, improve binding affinity

In-depth Mechanistic Studies of Biological Interactions

To fully understand the potential of this compound, it is crucial to identify its molecular target(s) and elucidate its mechanism of action. Pyridine-containing molecules are known to act as inhibitors for a wide range of enzymes, making this a promising area of investigation. researchgate.netnih.govnih.gov The hydroxypyridinone motif is a powerful metal chelator, suggesting that the compound could target metalloenzymes. nih.govnih.gov

Strategies for Target Identification and Validation:

Affinity-Based Proteomics: A derivative of the parent molecule can be synthesized with an affinity tag (e.g., biotin) or immobilized on a solid support. This "bait" can be used to pull down its binding partners from cell lysates. rsc.org Combining this biochemical enrichment with quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the robust and unbiased identification of specific protein targets. nih.govpnas.org

Genetic and Computational Approaches: Genetic methods, such as RNA interference (RNAi) screening, can identify genes that modulate cellular sensitivity to the compound, thereby pointing to its target pathway. broadinstitute.org In parallel, computational molecular docking can be used to screen the compound against libraries of known protein structures, such as metalloenzymes or kinases, to generate testable hypotheses about its direct molecular target. nih.govnih.gov

Mechanism of Action Studies: Once a target is identified (e.g., a specific enzyme), detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). Cellular thermal shift assays (CETSA) can be employed to confirm direct target engagement within intact cells.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound into a potent and selective therapeutic agent. pharmadigests.com This involves synthesizing and testing a library of analogs to understand which structural features are essential for biological activity. Concurrently, Structure-Property Relationship (SPR) studies are necessary to ensure that optimized compounds possess favorable drug-like properties, such as solubility, stability, and membrane permeability. researchgate.netnih.govresearchgate.net

SAR Elucidation: A focused library of analogs, based on the derivatization strategies outlined in section 7.2, should be synthesized. By systematically altering one part of the molecule at a time and measuring the effect on a specific biological activity (e.g., IC₅₀ value against a target enzyme), a detailed SAR map can be constructed. This process identifies the pharmacophore—the key structural elements responsible for the desired effect.

Hypothetical SAR Study Table:

CompoundR1 (at N1)R2 (at C4)R3 (at C3)R4 (at C6)Activity (IC₅₀, µM)
Parent HOHCOOCH₃CH₃10
Analog 1CH₃OHCOOCH₃CH₃15
Analog 2HOCH₃COOCH₃CH₃>100
Analog 3HOHCOOHCH₃5
Analog 4HOHCONH₂CH₃8
Analog 5HOHCOOCH₃C₂H₅2

This hypothetical data suggests that the C4-hydroxyl is critical for activity (Analog 2), the carboxylic acid enhances potency (Analog 3), and a larger group at C6 is favorable (Analog 5). Such studies guide the rational design of more potent compounds.

SPR Elucidation: Parallel to SAR, SPR studies assess how chemical modifications affect physicochemical properties. For instance, converting the ester to a carboxylic acid (Analog 3) might increase potency but could also decrease cell permeability due to its charge. Key properties to evaluate include aqueous solubility, lipophilicity (LogP), metabolic stability in microsomes, and cell permeability (e.g., using a Caco-2 assay). The goal is to find a balance between high potency (from SAR) and good drug-like properties (from SPR).

Application in Chemical Biology and Probe Development

Beyond direct therapeutic applications, this compound could be developed into a chemical probe to investigate biological systems. nih.gov A high-quality chemical probe is a potent, selective, and cell-permeable small molecule used to perturb and study the function of a specific protein or pathway. nih.govmskcc.orgnih.gov

Developing a Chemical Probe:

Identify a "Vector" for Modification: The first step is to determine a position on the molecule where a linker can be attached without diminishing its biological activity. This is often guided by SAR studies. For example, if N1-alkylation is tolerated (see SAR table), this position could be used to attach a linker.

Synthesize Functionalized Probes: The molecule can be derivatized with various functionalities:

Fluorescent Dyes: Attaching a fluorophore (e.g., FITC, BODIPY) would allow for visualization of the molecule's subcellular localization via fluorescence microscopy. mskcc.orgnih.govmdpi.comresearchgate.net This can provide clues about its site of action.

Affinity Tags: A biotin (B1667282) tag can be added for use in affinity purification experiments to identify binding partners. mskcc.org

Photo-crosslinkers: Incorporating a photoreactive group would enable covalent linking to the target protein upon UV irradiation, facilitating more robust target identification.

The development of such probes would transform this compound from a mere chemical entity into a powerful tool for interrogating complex biological processes, elucidating disease mechanisms, and validating new drug targets. rsc.orgoup.com

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-6-methylnicotinate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification of its carboxylic acid precursor. For example, refluxing 4-hydroxy-6-methylnicotinic acid with methanol in the presence of a sulfuric acid catalyst (as a dehydrating agent) is a common method. Optimization involves adjusting molar ratios (e.g., 1:5 acid-to-alcohol), temperature (70–90°C), and reaction time (12–24 hours). Monitoring progress via TLC or HPLC ensures completion .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Dry, cool environments (<25°C) away from ignition sources .
  • Spill Management: Use inert absorbents (e.g., sand) and avoid water to prevent dispersion .
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can purity and structural integrity be validated during synthesis?

Use a combination of:

  • Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy: IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹) and ¹H NMR for methyl and hydroxyl proton confirmation (δ 2.5 ppm for CH₃, δ 10–12 ppm for OH) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

  • Cross-Validation: Replicate experiments under controlled conditions to rule out instrumentation errors.
  • Supplementary Techniques: Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation or X-ray crystallography for unambiguous structural elucidation .
  • Systematic Review: Compare findings with prior studies to identify common artifacts (e.g., solvent peaks in NMR) .

Q. What methodologies assess the ecological impact of this compound, particularly biodegradation and bioaccumulation?

  • Biodegradation: OECD 301F test (aerobic conditions) to measure mineralization rates over 28 days .
  • Bioaccumulation: Use logP values (calculated via HPLC) to estimate lipid solubility. Values >3 indicate high bioaccumulation potential .
  • Toxicity: Daphnia magna acute toxicity tests (EC₅₀) to evaluate environmental hazards .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Experimental Design:
    • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hours) for HPLC analysis .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Data Interpretation: Fit degradation data to first-order kinetics models to calculate half-lives .

Q. What statistical frameworks are recommended for reconciling inconsistent biological activity data across studies?

  • Meta-Analysis: Pool data using random-effects models to account for heterogeneity. Tools like MetaDisc 1.4 can calculate pooled effect sizes (e.g., odds ratios) and assess publication bias .
  • Sensitivity Analysis: Stratify results by experimental variables (e.g., cell line, dosage) to identify confounding factors .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve ambiguities in tautomeric forms of this compound?

  • HSQC and HMBC: Correlate ¹H and ¹³C signals to distinguish between keto-enol tautomers. For example, a carbonyl signal in ¹³C NMR (δ ~165 ppm) confirms the keto form .
  • Variable Temperature NMR: Monitor shifts in proton signals to track tautomeric equilibria .

Methodological Resources

  • Synthesis & Characterization: Follow protocols in medicinal chemistry journals for reproducible results .
  • Ecotoxicology: Adhere to OECD guidelines for standardized ecological testing .
  • Data Analysis: Use QUADAS-2 for diagnostic study quality assessment and PRISMA for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.